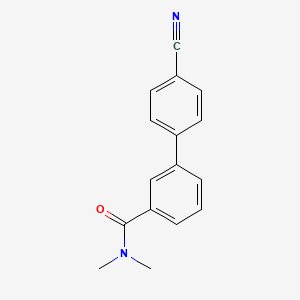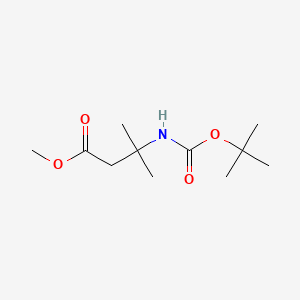
Biotin-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-cysteine is a conjugate of biotin (vitamin B7) and cysteine, an amino acid containing a thiol group. Biotin is a water-soluble vitamin that acts as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Cysteine, on the other hand, is known for its nucleophilicity and ability to form disulfide bonds, which are crucial for protein structure and function. The conjugation of biotin and cysteine combines the properties of both molecules, making this compound a valuable compound in biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of biotin-cysteine typically involves the conjugation of biotin with cysteine through a thiol-ene reaction. This reaction is facilitated by the presence of a thiol group in cysteine, which reacts with the double bond in biotin. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as a photoinitiator, under ultraviolet light.
Industrial Production Methods: Industrial production of this compound may involve enzymatic biotinylation, where biotin is enzymatically attached to cysteine residues in proteins. This method is advantageous due to its specificity and efficiency. The process involves the use of biotin ligase enzymes, which catalyze the attachment of biotin to cysteine residues under mild conditions, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group in cysteine is oxidized to form disulfide bonds.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new covalent bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or β-mercaptoethanol in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide-linked this compound dimers.
Reduction: Free thiol-containing this compound.
Substitution: this compound derivatives with various functional groups attached to the thiol group.
科学研究应用
Biotin-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins and peptides, facilitating their detection and purification.
Biology: Employed in studying protein-protein interactions and cellular localization of proteins through biotin-streptavidin affinity systems.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting biotinylated molecules.
Industry: Applied in the production of biotinylated enzymes and antibodies for various biotechnological applications.
作用机制
Biotin-cysteine exerts its effects primarily through the biotin moiety, which acts as a coenzyme for carboxylase enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis, lipogenesis, and amino acid catabolism. The cysteine moiety provides a reactive thiol group that can form disulfide bonds, contributing to the structural stability and function of proteins. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making this compound a powerful tool for affinity-based applications.
相似化合物的比较
Biotin: A water-soluble vitamin involved in metabolic processes.
Cysteine: An amino acid with a thiol group, important for protein structure.
Biotinylated Lysine: Similar to biotin-cysteine but with lysine instead of cysteine.
Uniqueness: this compound is unique due to the presence of a thiol group in cysteine, which allows for the formation of disulfide bonds and participation in redox reactions. This property is not present in biotinylated lysine, making this compound particularly useful in applications requiring thiol reactivity.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQPPUOAYPVRE-PPINCWRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













